3-(2-Methoxyphenoxy)-5-nitroaniline
Description
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-12-4-2-3-5-13(12)19-11-7-9(14)6-10(8-11)15(16)17/h2-8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJIMFTYDXLDED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278244 | |
| Record name | 3-(2-Methoxyphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-04-2 | |
| Record name | 3-(2-Methoxyphenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)-5-nitroaniline typically involves the nitration of 3-(2-Methoxyphenoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The aniline moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 3-(2-Methoxyphenoxy)-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-(2-Methoxyphenoxy)-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to analogs.
Key Findings:
Substituent Effects on Bioactivity: Compounds with methoxyphenoxy groups (e.g., 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline) exhibit enhanced solubility in organic solvents compared to simpler nitroanilines like 2-methoxy-5-nitroaniline . The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) increases chemical stability but may reduce bioavailability due to decreased solubility in aqueous media .
Pharmacological Potential: Analogs such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol demonstrate antiarrhythmic and α₁-adrenoceptor binding activities, suggesting that the 2-methoxyphenoxy moiety contributes to receptor interaction . 2-Methoxy-5-nitroaniline’s acute toxicity profile (LD₅₀: 1,250 mg/kg) highlights the need for structural optimization to improve safety in drug development .
Synthetic Utility: Derivatives like 3-(4-chloro-2-methylphenoxy)-5-nitroaniline are synthesized in high purity (95%) and serve as intermediates in the preparation of more complex molecules . The nitro group in these compounds is amenable to reduction, enabling the synthesis of amines for further functionalization .
Biological Activity
3-(2-Methoxyphenoxy)-5-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
This compound is characterized by a nitro group (-NO2) attached to an aniline structure that also features a methoxyphenoxy group. The synthesis typically involves the nitration of 3-(2-Methoxyphenoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to minimize side reactions.
Synthesis Overview
- Reagents : Concentrated nitric acid, sulfuric acid.
- Conditions : Low temperature to control reaction rate.
- Monitoring : Thin-layer chromatography (TLC).
Antimicrobial Properties
Nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism is believed to involve the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death .
- Mechanism :
- Reduction of nitro group → Formation of toxic intermediates.
- Covalent binding to DNA → Nuclear damage and cell death.
Anticancer Activity
Recent studies have indicated that compounds with nitro groups can also exhibit anticancer properties. The cytotoxic effects may be attributed to their ability to interfere with cellular processes and induce apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Studies :
- Cytotoxicity tests revealed that this compound exhibited low toxicity against normal cell lines while maintaining significant activity against cancerous cells, suggesting its potential as a therapeutic agent.
Comparative Analysis
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Nitro group + Methoxyphenoxy group | Antimicrobial, Anticancer |
| Metronidazole | Nitro group + Imidazole ring | Antimicrobial |
| Nitrofurantoin | Nitro group + Furan ring | Antimicrobial |
The biological activity of this compound is closely tied to its chemical structure. The nitro group can undergo reduction in biological systems, generating reactive intermediates that interact with cellular targets such as enzymes or DNA. This interaction can lead to modulation of various biochemical pathways, resulting in antimicrobial or cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-Methoxyphenoxy)-5-nitroaniline, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Nitro group introduction via nitration of 3-(2-methoxyphenoxy)aniline using mixed nitric-sulfuric acid at 0–5°C. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
- Step 2 : Optimize coupling of 2-methoxyphenol with 5-nitroaniline derivatives using K₂CO₃/DMF at 80°C for 12 hours. Yields range from 45–65% depending on stoichiometry .
- Key Variables : Solvent polarity (DMF > DMSO), base strength (K₂CO₃ > NaHCO₃), and temperature control to minimize byproducts like quinone formation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column (MeCN:H₂O 70:30, 1 mL/min) to assess purity (>95% required for biological assays). Retention time: ~8.2 min .
- NMR : Characteristic signals include δ 8.1 ppm (aromatic H adjacent to -NO₂) and δ 3.8 ppm (OCH₃) in CDCl₃ .
- Mass Spectrometry : ESI-MS m/z calc. for C₁₃H₁₁N₂O₄: 283.07; observed [M+H]⁺: 284.1 .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during the synthesis of this compound?
- Competing Reactions :
- Nucleophilic Aromatic Substitution (SNAr) : Dominant pathway under basic conditions (K₂CO₃), favored by electron-withdrawing -NO₂ group at position 5 .
- Oxidative Coupling : Minor pathway (5–10% yield) observed at elevated temperatures (>100°C), leading to dimerization byproducts. Mitigate via inert atmosphere (N₂) .
- Kinetic Studies : Use in situ IR to track nitro group consumption; pseudo-first-order kinetics (k = 0.12 h⁻¹ at 80°C) .
Q. How does the electronic nature of substituents impact the reactivity of this compound in cross-coupling reactions?
- Substituent Effects :
- -NO₂ Group : Enhances electrophilicity at position 5, enabling Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, 90°C, 24h) .
- -OCH₃ Group : Electron-donating effect at position 2 reduces reactivity toward electrophiles but stabilizes intermediates in Ullmann couplings .
Q. What strategies resolve contradictions in reported biological activities of nitroaniline derivatives like this compound?
- Hypothesis Testing :
- Redox Activity : Assess -NO₂ reduction to -NH₂ using liver microsomes (NADPH-dependent, LC-MS monitoring). Correlate metabolite toxicity with ROS generation .
- Receptor Binding : Screen against kinase libraries (e.g., EGFR, VEGFR2) via fluorescence polarization. IC₅₀ values <10 μM suggest therapeutic potential .
- Data Reconciliation : Meta-analysis of IC₅₀ variability (e.g., ±15% across labs) highlights pH-dependent solubility as a confounder; use standardized DMSO stock solutions .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
